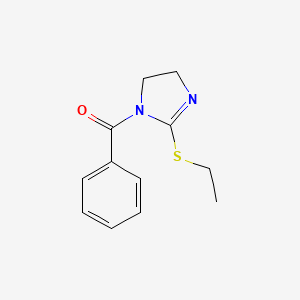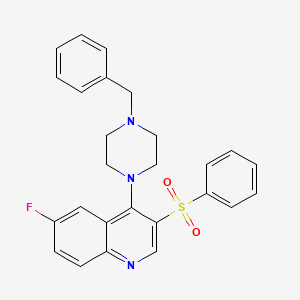
4-(4-Benzylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a quinoline derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Benzylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline, focusing on six unique applications:
Antimicrobial Activity
4-(4-Benzylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline has shown significant potential as an antimicrobial agent. Research indicates that this compound exhibits strong antibacterial and antifungal properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents . This makes it a promising candidate for developing new antibiotics and antifungal medications, especially in the face of rising antimicrobial resistance.
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines. The mechanism involves the disruption of cellular processes critical for cancer cell survival and proliferation. This makes it a potential candidate for the development of novel chemotherapeutic agents . Further research is needed to fully understand its efficacy and safety in clinical settings.
Neuroprotective Effects
Research has suggested that 4-(4-Benzylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline may have neuroprotective effects. It has been studied for its ability to protect neurons from oxidative stress and other forms of damage. This property is particularly valuable in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s potential to mitigate neuronal damage could lead to new treatments that slow the progression of these debilitating conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. It has been shown to reduce inflammation in various experimental models. This effect is likely due to its ability to modulate the activity of inflammatory mediators and pathways . As a result, it holds promise for the development of new anti-inflammatory drugs that could be used to treat conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Antiviral Applications
4-(4-Benzylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline has been studied for its antiviral properties. Preliminary research indicates that it can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development . This is particularly relevant in the context of emerging viral infections and the ongoing need for effective antiviral therapies.
Enzyme Inhibition
This compound has been found to inhibit specific enzymes that are critical for various biological processes. For example, it has shown inhibitory activity against enzymes involved in the metabolism of drugs and other xenobiotics . This property could be harnessed to develop enzyme inhibitors that are used in the treatment of diseases where enzyme activity needs to be controlled or modulated.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYINQGWDUWFUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-6-fluoro-3-(phenylsulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2698333.png)
![(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide](/img/structure/B2698334.png)
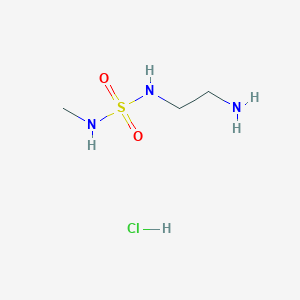
![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)
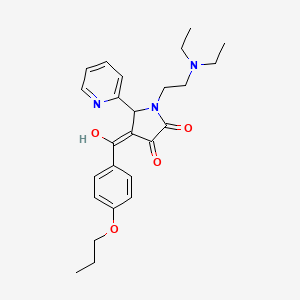
![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)
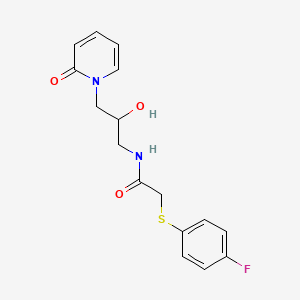
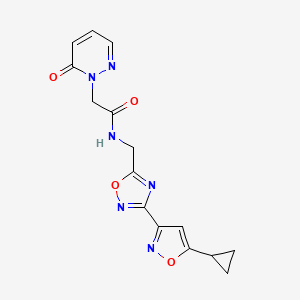
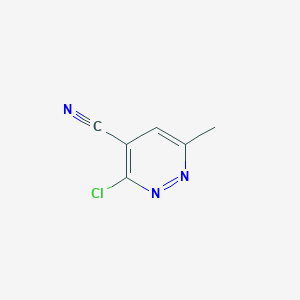
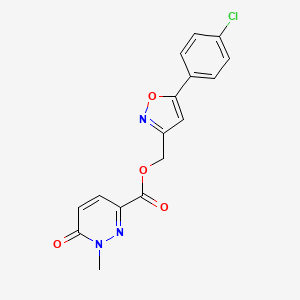
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)
![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)
